molecular formula C13H16FN3 B11734704 benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11734704
M. Wt: 233.28 g/mol
InChI Key: SKHIDTUIZIMZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine is a fluorinated pyrazole-derived amine characterized by a benzyl group and a 2-fluoroethyl substituent on the pyrazole nitrogen. The pyrazol-4-ylmethyl moiety is linked to the amine, forming a secondary amine structure. The 2-fluoroethyl group introduces enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H16FN3/c14-6-7-17-11-13(10-16-17)9-15-8-12-4-2-1-3-5-12/h1-5,10-11,15H,6-9H2

InChI Key

SKHIDTUIZIMZPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN(N=C2)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of benzylamine with 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Biochemical Assays:
In biological research, this compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Antiproliferative Activity:
Recent studies have indicated that related pyrazole derivatives demonstrate significant antiproliferative activity against cancer cell lines. For instance, compounds derived from similar structures have shown submicromolar activity against pancreatic cancer cells, indicating that benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine may possess similar anticancer properties.

Materials Science

Synthesis of Novel Materials:
The compound is being explored for its use in synthesizing novel materials with unique electronic and optical properties. Its ability to undergo various chemical modifications allows researchers to tailor materials for specific applications in electronics or photonics.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on human colorectal carcinoma cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that this compound could effectively modulate enzyme activity, leading to potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Structural Analogues in Kinase Inhibition

Pyrazole-containing compounds are prominent in kinase inhibitor development. For example:

  • Compound 14 (Fig. 3 in ): Features a morpholine-linked pyrazole with a difluoro-phenyl group. This compound inhibits JAK2 with IC₅₀ values in the nanomolar range, attributed to the electron-withdrawing fluorine atoms enhancing target binding .
  • Benzyl({[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]Methyl})Amine (): Substitutes the 2-fluoroethyl group with a 4-fluorophenyl ring. The aromatic fluorine improves π-π stacking in enzyme active sites but reduces solubility compared to aliphatic fluorine .
Table 1: Key Structural and Functional Differences
Compound Pyrazole N-Substituents Fluorine Position Bioactivity (IC₅₀) Reference
Target Compound 2-Fluoroethyl, Benzyl Aliphatic (C-2) Not reported -
Compound 14 (JAK2 Inhibitor) Piperidin-4-yl, Morpholine Aromatic (C-2, C-6) <10 nM
Compound 4-Fluorophenyl, Methyl Aromatic (C-4) Not reported

Fluorination Patterns and Physicochemical Properties

Fluorine substituents significantly influence drug-like properties:

  • 2-Fluoroethyl Group (Target Compound): Increases logP (lipophilicity) by ~0.5 compared to non-fluorinated ethyl groups, enhancing membrane permeability .
  • Trifluoromethyl Groups () : Compounds like (2-Fluoro-5-trifluoromethyl-phenyl)-amine exhibit higher metabolic stability but risk off-target interactions due to strong electron-withdrawing effects .
  • Propan-2-yl Substituent (): Non-fluorinated analogs show reduced plasma protein binding but faster renal clearance .
Table 2: Fluorine Impact on Properties
Compound Fluorine Type logP Metabolic Stability (t₁/₂) Reference
Target Compound Aliphatic (C-2) 2.1* Not reported -
Compound Aromatic (C-2) 3.4 >6 hours
Compound None 1.8 <2 hours

*Estimated via analogous structures.

Biological Activity

Benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Synthesis

The compound features a benzyl group attached to a pyrazole ring with a 2-fluoroethyl substituent. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Reacting hydrazine with β-diketones under acidic conditions.
  • Substitution Reactions : Introducing ethyl and fluoro groups through nucleophilic substitution.
  • Benzylation : Finalizing the structure by benzylating the pyrazole using benzyl chloride in the presence of a base like sodium hydride.

Antiproliferative Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of similar pyrazole compounds demonstrate IC50 values in the micromolar range against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AU-93715
Compound BSK-MEL-120
Benzyl AmineU-93725
Benzyl AmineSK-MEL-130

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets such as enzymes or receptors. It is believed to inhibit key pathways involved in cell proliferation and survival, potentially through modulation of signal transduction pathways and gene expression regulation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

  • Fluorine Substitution : The presence of the fluoro group significantly alters the compound's reactivity and biological profile compared to analogues lacking this substituent.
  • Alkyl Chain Length : Variations in the length of the alkyl chain attached to the pyrazole ring have been shown to affect potency, with longer chains often resulting in enhanced activity against certain cancer cell lines .

Case Studies

In a recent study evaluating various substituted pyrazole derivatives, it was found that compounds with electron-withdrawing groups exhibited higher antiproliferative activity compared to those with electron-donating groups. For instance, a derivative with a para-chloro substituent demonstrated improved efficacy against U-937 cells compared to its fluorinated counterpart .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.